molecular formula C17H16N2O3S2 B2754141 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396708-86-3

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate

Cat. No.: B2754141
CAS No.: 1396708-86-3
M. Wt: 360.45
InChI Key: XFRCVLXOSIKSDR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a heterocyclic compound combining a benzothiazole core substituted with a methoxy group, an azetidine (four-membered nitrogen-containing ring), and a thiophene-linked acetate ester. The methoxy group on the benzothiazole ring may enhance solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)19-9-11(10-19)22-15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRCVLXOSIKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole derivative, followed by the formation of the azetidine ring and finally the esterification with thiophene-2-acetic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The methoxy group at the 4-position of the benzothiazole ring distinguishes this compound from analogs like 5hc (6-chloro-substituted) and 5ic (6-methoxy-substituted) . Key differences include:

  • Melting Points : Methoxy-substituted derivatives (e.g., 5ic , 5jc ) exhibit lower melting points (74–80°C) compared to chloro-substituted analogs (113–127°C), suggesting improved solubility .
  • Stereochemical Purity : Methoxy derivatives like 5ic and 5jc show 80.0% enantiomeric excess (ee) via HPLC, comparable to chloro analogs (82.0% ee for 5fc ) .

Thiophene-Containing Analogs

Compounds with thiophene moieties, such as 8g (2-(naphthalen-2-yloxy)ethan-1-one) and 8h (4-methoxyphenoxy derivative), demonstrate that thiophene enhances π-π stacking interactions, critical for binding to biological targets . The acetate ester in the target compound may improve bioavailability compared to ketone-based analogs like 8b–8h, which exhibit variable yields (20–91%) and melting points .

Azetidine vs. Other Nitrogen Heterocycles

The azetidine ring in the target compound is structurally distinct from morpholino (e.g., 3la) or triazole (e.g., 9a–9e) substituents in other derivatives .

Data Tables for Key Analogous Compounds

Table 1. Comparison of Benzothiazole Derivatives

Compound ID Substituent (R) Melting Point (°C) Yield (%) Enantiomeric Excess (%) Reference
5hc (6-Cl) Chloro 125–127 82 99.0
5ic (6-OCH₃) Methoxy 78–80 81 80.0
5fc (6-Cl, diethyl ester) Chloro 113–115 76 82.0

Table 2. Thiophene/Acetate Derivatives

Compound ID Core Structure Yield (%) Melting Point (°C) Key Functional Groups Reference
8g Benzo[d]thiazol-2-yl + thiophene 22 144–145 Naphthyloxy, ketone
9e Benzodiazolyl + thiazole-triazole Not reported Not reported Methoxyphenyl, acetamide
Target Compound Azetidinyl + thiophene acetate N/A N/A Methoxybenzothiazole, ester N/A

Research Findings and Implications

  • Synthetic Challenges : The azetidine ring’s synthesis may require specialized catalysts (e.g., Q catalyst for enantioselective synthesis, as in 5kc ) .
  • Biological Relevance : Thiophene-acetate esters (e.g., 8h ) show moderate bioactivity, suggesting the target compound may act as a prostaglandin E2 (PGE2) inhibitor or MAO-B modulator .
  • Structural Optimization : Methoxy substitution reduces crystallinity (lower melting points) compared to chloro analogs, which could enhance drug-like properties .

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.37 g/mol. The structure features a methoxy-substituted benzothiazole moiety linked to an azetidine ring and a thiophene-acetate side chain. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that the presence of the benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Properties

This compound has shown promising anticancer activity in several studies. For example, derivatives with similar structures have been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.27Apoptosis induction
Compound BA5491.50AKT/mTOR inhibition
Compound CMDA-MB-2311.31VEGF/HIF-1α suppression

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored, particularly its interaction with cyclooxygenase (COX) enzymes. Similar benzothiazole derivatives have been shown to inhibit COX activity, leading to reduced production of pro-inflammatory mediators like prostaglandins. This suggests that the compound may be beneficial in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study on Anticancer Activity

In another investigation, researchers synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.54 µM against MCF-7 cells, demonstrating higher potency than standard chemotherapy agents .

Q & A

Basic: What are the established synthetic routes for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions. Key steps include:

  • Thiazole Core Formation : Reacting 4-methoxybenzothioamide with α-bromo ketones (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux to form the benzo[d]thiazole moiety .
  • Azetidine Ring Construction : Cyclization of a β-amino alcohol precursor using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution to introduce the azetidine ring .
  • Esterification : Coupling the azetidine intermediate with 2-(thiophen-2-yl)acetic acid via Steglich esterification (DCC/DMAP) or acid chloride activation .
    Characterization : Confirm intermediates and final product using TLC, 1H/13C^1 \text{H}/\text{}^{13}\text{C} NMR, and HRMS. Purity is validated via elemental analysis (±0.4% deviation) .

Basic: How is the compound characterized post-synthesis to ensure structural fidelity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1 \text{H} NMR identifies protons on thiophene (δ 6.8–7.4 ppm), azetidine (δ 3.5–4.2 ppm), and methoxy groups (δ 3.8 ppm). 13C^{13}\text{C} NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
    • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ calculated for C19H19N2O3S2\text{C}_{19}\text{H}_{19}\text{N}_2\text{O}_3\text{S}_2: 403.0854) .
  • Elemental Analysis : Verify C, H, N, S percentages match theoretical values .

Advanced: What experimental strategies optimize yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution for azetidine formation, while ethanol minimizes side reactions during thiazole synthesis .
  • Catalysis : Use NaH as a base for alkylation steps (e.g., ethyl chloroacetate coupling) to improve regioselectivity .
  • Temperature Control : Reflux (~80°C) for thiazole cyclization vs. room temperature for esterification to prevent decomposition .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Advanced: How can researchers analyze the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., α-glucosidase). Input the compound’s 3D structure (optimized via DFT) and target PDB file (e.g., 5NN8). Docking scores (ΔG < -8 kcal/mol) suggest strong binding .
  • Spectroscopic Binding Studies :
    • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound addition to calculate binding constants (KbK_b) .
    • ITC : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Thiophene Substitution : Replacing thiophene with furan reduces antifungal activity (IC50_{50} increases from 12 µM to >50 µM), as thiophene’s sulfur enhances lipophilicity and target affinity .
  • Methoxy Positioning : Moving the methoxy group from the 4- to 5-position on the benzothiazole decreases anti-inflammatory activity (COX-2 inhibition drops by ~40%), likely due to steric hindrance .
  • Azetidine vs. Piperidine : Azetidine’s smaller ring increases metabolic stability (t1/2_{1/2} = 6.2 h vs. 3.1 h for piperidine analogs) but reduces solubility, requiring formulation adjustments .

Advanced: How to resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell lines) from conflicting studies. For example, cytotoxicity discrepancies (IC50_{50} = 8 µM vs. 25 µM) may arise from MTT assay protocols (e.g., incubation time: 48h vs. 72h) .
  • Meta-Analysis : Compare structural analogs (e.g., 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl esters) to identify trends in SAR. Use PubChem BioAssay data to contextualize activity ranges .
  • Orthogonal Assays : Confirm antiviral activity via plaque reduction (PRNT) if initial ELISA-based results are inconsistent .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. HPLC tracks degradation over 24h. Ester hydrolysis is significant at pH < 3 (t1/2_{1/2} = 2h) .
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~180°C. Store at -20°C in desiccated form to prevent ester cleavage .
  • Light Sensitivity : UV-Vis spectroscopy monitors absorbance shifts (λmax_{\text{max}} = 310 nm) under accelerated light exposure (ICH Q1B guidelines) .

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